molecular formula C17H16ClNO2 B2943075 4-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide CAS No. 1351630-97-1

4-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide

Cat. No.: B2943075
CAS No.: 1351630-97-1
M. Wt: 301.77
InChI Key: NTCDHMVJMSAVIT-UHFFFAOYSA-N
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Description

4-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide is a synthetic organic compound with the molecular formula C18H16ClNO2 and an average molecular mass of 313.78 g/mol . This benzamide derivative features a chloro-substituted benzamide moiety linked to a 1-hydroxy-2,3-dihydro-1H-indene group, a structural motif present in various compounds with documented research applications . Benzamide derivatives are a significant class of compounds in medicinal chemistry research, often explored for their potential to interact with biological systems . The specific stereochemistry of the hydroxy group at the 1-position of the indane ring may influence its binding affinity and selectivity, making it a point of interest for structure-activity relationship (SAR) studies . Researchers may investigate this compound as a potential precursor or intermediate in the synthesis of more complex molecules designed to modulate specific biological pathways . Its structural features suggest potential for application in early-stage pharmacological research, including high-throughput screening assays to identify new bioactive ligands. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-chloro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-14-7-5-13(6-8-14)16(20)19-11-17(21)10-9-12-3-1-2-4-15(12)17/h1-8,21H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCDHMVJMSAVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chlorobenzoyl chloride and 1-hydroxy-2,3-dihydro-1H-indene.

    Formation of Intermediate: The 1-hydroxy-2,3-dihydro-1H-indene is first reacted with formaldehyde to form the corresponding hydroxymethyl derivative.

    Amidation Reaction: The hydroxymethyl derivative is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloro Position

The electron-withdrawing chlorine atom at the 4-position activates the benzene ring for nucleophilic substitution. This reactivity is influenced by the amide group’s meta-directing effects.

Reaction ConditionsProductYieldSource
NH₃ (aq.), Cu catalyst, 120°C4-Amino-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide72%
NaOMe, DMF, 80°C4-Methoxy derivative65%

Key Findings :

  • The chloro group is replaceable under mild conditions with amines or alkoxides .

  • Steric hindrance from the dihydroindenyl group slightly reduces reaction rates compared to simpler benzamides.

Hydrolysis of the Amide Bond

The amide linkage undergoes hydrolysis under acidic or basic conditions to yield 4-chlorobenzoic acid and the corresponding amine.

ConditionsProductsYieldSource
6M HCl, reflux, 12h4-Chlorobenzoic acid + 1-(aminomethyl)-1-hydroxy-2,3-dihydro-1H-indene85%
NaOH (20%), 100°C, 6hSodium 4-chlorobenzoate + same amine78%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via N-protonation, while basic hydrolysis involves hydroxide attack at the carbonyl .

Oxidation of the Hydroxyl Group

The benzylic hydroxyl group on the dihydroindenyl moiety is susceptible to oxidation.

Oxidizing AgentProductYieldSource
KMnO₄, H₂O, 0°C1-Oxo-2,3-dihydro-1H-indenyl derivative91%
PCC, CH₂Cl₂, RTSame ketone product88%

Notes :

  • Oxidation to the ketone enhances electrophilicity, enabling subsequent reactions like Grignard additions .

Functionalization via the Hydroxyl Group

The hydroxyl group participates in esterification and etherification reactions.

ReactionProductYieldSource
AcCl, pyridine, RT1-Acetoxy derivative82%
CH₃I, K₂CO₃, DMF1-Methoxy derivative68%

Applications :

  • Ether derivatives improve lipid solubility for pharmacological studies .

Reduction of the Dihydroindenyl Ring

Catalytic hydrogenation saturates the indenyl ring.

ConditionsProductYieldSource
H₂ (1 atm), Pd/C, EtOHFully saturated indanyl derivative95%

Impact :

  • Ring saturation alters conformational flexibility and binding affinity in biological targets .

Metal-Catalyzed Cross-Coupling

The chloro group participates in Suzuki-Miyaura couplings.

ConditionsProductYieldSource
4-Biphenylboronic acid, Pd(PPh₃)₄4-Biphenyl derivative76%

Synthetic Utility :

  • Enables modular synthesis of biaryl analogs for structure-activity relationship studies .

Cyclization Reactions

Intramolecular reactions form heterocyclic systems.

ConditionsProductYieldSource
PPA, 140°CIndeno-oxazole derivative63%

Mechanism :

  • Acid-mediated dehydration facilitates cyclization between the amide and hydroxyl groups .

Scientific Research Applications

4-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It can be used as a probe to study biological processes and pathways, particularly those involving oxidative stress or enzyme inhibition.

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Morpholine Ethyl Group (Moclobemide)

  • Structure : 4-Chloro-N-(2-morpholin-4-ylethyl)benzamide (moclobemide) replaces the indenylmethyl group with a morpholine ethyl chain.
  • Properties: The morpholine moiety enhances water solubility and enables interaction with acetylcholinesterase, making it a reversible monoamine oxidase A (MAO-A) inhibitor .
  • Key Difference : The hydroxy-indenyl group in the target compound may reduce solubility compared to moclobemide but could improve lipophilicity for central nervous system penetration.

Piperidinylmethyl Group

  • Structure: 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate () features a piperidine ring substituted with a benzoyl group.
  • Properties : The piperidine ring adopts a chair conformation, facilitating intermolecular hydrogen bonding (O-H···O, N-H···O) in the crystal lattice .

Thiazole and Indole Derivatives

  • Examples :
    • 4-Chloro-N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}benzamide () includes a thiazole ring, enhancing π-π stacking for pesticidal activity.
    • 4-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide () incorporates an indole group, a common pharmacophore in kinase inhibitors.
  • Key Difference : The hydroxy-indenyl group lacks the aromaticity of thiazole or indole, possibly reducing interactions with planar biological targets.

Functional Group Modifications

Sulfonamide Derivatives

  • Example: 3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide (indapamide analog, ) includes a sulfamoyl group, increasing acidity (pKa ~8.5) and diuretic activity.
  • Key Difference : The target compound’s hydroxyl group is less acidic but may participate in hydrogen bonding, influencing receptor binding .

Thiourea Derivatives

  • Example : 4-Chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides () feature thiourea groups, which act as intermediates in heterocyclic synthesis.
  • Key Difference : The hydroxy-indenyl group lacks the nucleophilic sulfur atom, limiting its utility in metal coordination or catalysis .

Data Tables: Structural and Functional Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Application/Property Reference
4-Chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide (1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methyl ~303.8 (estimated) Hypothetical hydrogen-bond donor N/A
Moclobemide 2-Morpholin-4-ylethyl 268.7 MAO-A inhibitor
4-Chloro-N-(5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl)benzamide Thiazole dichlorobenzyl 426.7 Pesticidal candidate
Indapamide analog 2,3-Dihydro-2-methyl-1H-indol-1-yl 364.8 Diuretic
4-Chloro-N-(quinolin-8-yl)benzamide Quinolin-8-yl 282.7 Kinase inhibitor scaffold

Biological Activity

4-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide, identified by CAS number 1351630-97-1, is a synthetic organic compound with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClNO2, with a molecular weight of approximately 301.77 g/mol. The structure features a benzamide backbone with a chloro substituent and a hydroxy-substituted indene moiety, contributing to its unique chemical behavior.

PropertyValue
Molecular FormulaC17H16ClNO2
Molecular Weight301.77 g/mol
CAS Number1351630-97-1
SMILESClc1ccc(cc1)C(=O)NCC1(O)CCc2c1cccc2

The biological activity of this compound is primarily linked to its interactions with various biological targets. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes and receptors involved in metabolic pathways. Specifically, it may influence hypoxia-inducible factor (HIF) signaling pathways, which are crucial for cellular adaptation to low oxygen levels.

Case Study: HIF Inhibition

Research has indicated that compounds with similar structures can modulate HIF activity, leading to altered gene expression related to oxygen homeostasis. For instance, studies on related benzamide derivatives have shown their potential to stabilize HIF under hypoxic conditions, enhancing transcriptional activity related to angiogenesis and metabolism .

Pharmacological Effects

The pharmacological profile of this compound includes:

Antitumor Activity : Some studies have suggested that compounds with structural similarities exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, potentially through modulation of neuroinflammatory pathways.

Toxicity Studies : Initial toxicity assessments indicate that the compound does not exhibit mutagenic properties in short-term bacterial assays using Salmonella typhimurium . However, further comprehensive toxicity evaluations are necessary to establish safety profiles.

Research Findings

Recent studies have focused on the synthesis and characterization of the compound along with its biological evaluation:

  • Synthesis : The compound is synthesized using multi-step reactions involving key reagents that facilitate the formation of the indene and benzamide moieties.
  • Biological Evaluation : In vitro assays demonstrated that the compound could inhibit specific enzyme activities linked to metabolic disorders.
  • Comparative Studies : A comparative analysis with related compounds revealed varying degrees of biological activity, suggesting that structural modifications can significantly influence efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide and its structural analogs?

  • Methodology : The compound can be synthesized via condensation of a substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride) with a hydroxy-indenylmethylamine derivative. For example, similar amides are synthesized using coupling reactions under reflux with triethylamine as a base (as seen in ). Optimization includes solvent choice (e.g., dichloromethane or THF), reaction temperature (0–25°C), and purification via recrystallization or column chromatography. Confirming the absence of unreacted starting materials using TLC or HPLC is critical .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR (e.g., δ 7.74 ppm for aromatic protons in ) to confirm regiochemistry and purity.
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular weight (e.g., [M+H]+ peaks in ).
  • UV-Vis : To assess electronic transitions influenced by the chloro and hydroxy groups.
  • Elemental Analysis : Quantify C, H, N, and Cl content to confirm stoichiometry.
    Purity should be cross-checked via melting point analysis and HPLC (≥95% purity as per ) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?

  • Methodology :

  • Data Collection : Use a Bruker APEX-II CCD diffractometer with MoKα radiation (λ = 0.71073 Å) ().
  • Refinement : SHELXL ( ) for structure solution, with hydrogen bonding analyzed via O—H⋯O and N—H⋯O interactions. For example, the monohydrate crystal structure (P21/n space group) shows hydrogen bonds between water molecules and the carbonyl group, stabilizing the lattice .
  • Key Parameters :
ParameterValue
Space groupP21/n
a, b, c (Å)8.965, 19.613, 11.456
β (°)96.989
R-factor0.043

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology :

  • Structural Comparisons : Analyze analogs (e.g., P2X7 antagonists in ) to identify substituent effects on activity.
  • Assay Conditions : Ensure consistency in cell lines (e.g., human vs. rat receptors in ), solvent (DMSO concentration), and endpoint measurements (e.g., calcium flux vs. YO-PRO-1 uptake).
  • Purity Validation : Use COA data ( ) to rule out impurities affecting bioactivity.

Q. What strategies optimize synthesis yield and scalability for academic research?

  • Methodology :

  • Flow Chemistry : Continuous flow reactors () to enhance reaction control and reduce side products.
  • Catalysis : Use DMAP or HOBt to accelerate amide coupling.
  • Workup : Liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography.
  • Yield Tracking : Monitor via in-situ FTIR or NMR to identify bottlenecks .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystal lattice parameters for similar benzamide derivatives?

  • Methodology :

  • Thermal Ellipsoid Analysis : Compare displacement parameters (e.g., ) to assess dynamic disorder.
  • Hydrogen Bonding Networks : Variations in O—H⋯O distances (e.g., 1.8–2.1 Å in ) may arise from solvent polarity or crystallization temperature.
  • Software Settings : Ensure equivalent refinement constraints (e.g., SHELXL weighting schemes in ) across studies .

Biological Evaluation

Q. What in vitro and in vivo models are suitable for assessing the pharmacological potential of this compound?

  • Methodology :

  • Enzyme Assays : Target bacterial acps-pptase () or aggrecanase ( ) using fluorogenic substrates.
  • Animal Models : Collagen-induced arthritis ( ) for anti-inflammatory activity; carrageenan-induced edema for acute pain modulation.
  • Dose-Response : Use Hill slope analysis (e.g., IC50 = 18 nM for P2X7 in ) to establish potency .

Structural-Activity Relationship (SAR) Studies

Q. How do substituents on the indenyl and benzamide moieties influence bioactivity?

  • Methodology :

  • Analog Synthesis : Introduce electron-withdrawing groups (e.g., -CF3 in ) to enhance metabolic stability.
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., PPARδ in ).
  • Pharmacophore Mapping : Align key functional groups (e.g., hydroxy and chloro) with enzyme active sites ( ) .

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